Piperidine Nitrogen Basicity Reduction: Predicted pKa ~7.5 for (S)-1-Benzyl-3,3-difluoropiperidin-4-ol vs. pKaH ~10.5–11.2 for Non-Fluorinated 1-Benzylpiperidin-4-ol (ΔpKa ≈ −3.0 to −3.7)
The gem-difluoro group at C3 exerts a strong electron-withdrawing inductive effect on the piperidine nitrogen, reducing its conjugate acid pKa by approximately 3.0–3.7 log units. The predicted pKa of (R)-1-benzyl-3,3-difluoropiperidin-4-ol is ~7.5, compared to ~10.5 for the non-fluorinated 1-benzylpiperidin-4-ol analog and ~11.2 for the parent piperidine scaffold . This is consistent with the experimentally validated ΔpKa = 3.14 reported for 4,4-difluoropiperidine versus piperidine in the systematic study by Melnykov et al. (2023), and with the predicted pKa of 6.51 for 3,3-difluoropiperidine [1]. At physiological pH 7.4, the target compound exists predominantly in the neutral free-base form, whereas non-fluorinated analogs remain largely protonated and ionized, a state associated with poor passive membrane permeability and reduced CNS exposure [2].
| Evidence Dimension | Conjugate acid pKa (basicity of piperidine nitrogen) |
|---|---|
| Target Compound Data | Predicted pKa ~7.5 (for (R)-1-benzyl-3,3-difluoropiperidin-4-ol; (S)-enantiomer predicted to be identical in this parameter) |
| Comparator Or Baseline | 1-Benzylpiperidin-4-ol (non-fluorinated): pKa ~10.5 predicted; Piperidine (parent): pKaH = 11.22 (experimental); 3,3-Difluoropiperidine: pKa = 6.51 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ −3.0 to −3.7 versus non-fluorinated 1-benzylpiperidin-4-ol; ΔpKa ≈ −3.7 versus piperidine parent |
| Conditions | Predicted values from ACD/Percepta or comparable computational platforms; experimental validation for 4,4-difluoropiperidine ΔpKa = 3.14 from Melnykov et al. 2023 |
Why This Matters
A pKa shift of ~3 units translates to an approximately 1000-fold difference in the protonated-to-neutral ratio at physiological pH, directly impacting passive BBB permeability—one of the most critical go/no-go parameters for CNS drug discovery programs.
- [1] Melnykov, K. P., Nazar, K., Smyrnov, O., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29, e202301383. ΔpKa = 3.14 for 4,4-difluoropiperidine; 3,3-difluoropiperidine predicted pKa = 6.51. View Source
- [2] Kihakh, S., Melnykov, K. P., Bilenko, V., et al. (2024). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry, 27(2), e202300937. Impact of fluorination on pKa(H) and LogP established. View Source
